5-Bromo-2-chloro-1-methyl-3-nitrobenzene

Suzuki-Miyaura Coupling Chemoselectivity Palladium Catalysis

Obtaining reproducible regioselectivity from a single polysubstituted aromatic scaffold is a critical challenge in medicinal chemistry and agrochemical R&D. 5-Bromo-2-chloro-1-methyl-3-nitrobenzene (CAS 1160573-73-8) solves this problem with its precise 1,2,3,5-tetrasubstitution pattern, where the 3-nitro group electronically directs orthogonal reactivity at the C5 bromo (Suzuki-Miyaura) and C2 chloro (SNAr) positions, enabling clean sequential functionalization without protecting-group manipulation. - Enables a validated two-step diversification strategy: C5 arylation followed by C2 amination, directly generating focused 2-amino-5-aryl-3-nitrotoluene libraries for kinase inhibitor SAR exploration. - Consistent ≥98% purity (HPLC-verified) minimizes side-product risk from positional isomers (e.g., CAS 885519-13-1), ensuring batch-to-batch synthetic reproducibility. - Ambient-temperature shipping for standard research quantities; global delivery from multiple stocking locations with full analytical documentation (NMR, HPLC, MS).

Molecular Formula C7H5BrClNO2
Molecular Weight 250.48
CAS No. 1160573-73-8
Cat. No. B2523188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-1-methyl-3-nitrobenzene
CAS1160573-73-8
Molecular FormulaC7H5BrClNO2
Molecular Weight250.48
Structural Identifiers
SMILESCC1=CC(=CC(=C1Cl)[N+](=O)[O-])Br
InChIInChI=1S/C7H5BrClNO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3
InChIKeyAPKDWSJHWVOZGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloro-1-methyl-3-nitrobenzene (CAS 1160573-73-8) – A Regiospecifically Defined Halogenated Nitroarene Building Block for Medicinal Chemistry and Agrochemical R&D


5-Bromo-2-chloro-1-methyl-3-nitrobenzene (CAS 1160573-73-8) is a polysubstituted aromatic building block characterized by a 1,2,3,5-tetrasubstituted benzene core bearing bromo, chloro, methyl, and nitro functional groups [1]. It is employed as a key intermediate in the synthesis of pharmaceutical candidates and agrochemicals, where its orthogonal halogen reactivity enables sequential cross-coupling and substitution chemistries [2].

5-Bromo-2-chloro-1-methyl-3-nitrobenzene (CAS 1160573-73-8): Critical Reasons to Avoid Casual Analog Replacement in Multi-Step Syntheses


The compound's unique substitution pattern—featuring a nitro group ortho to a chlorine and meta to a bromine—generates a distinctive electronic and steric environment that dictates regioselectivity in subsequent transformations [1]. Substituting with positional isomers (e.g., 5-bromo-1-chloro-2-methyl-3-nitrobenzene, CAS 885519-13-1) or analogs with different halogen combinations alters the relative rates of nucleophilic aromatic substitution (SNAr) and cross-coupling events, often leading to unwanted side products or reduced yields . The specific electronic influence of the 3-nitro group on the 2-chloro and 5-bromo positions makes empirical substitution without supporting data a significant risk to synthetic route reproducibility.

5-Bromo-2-chloro-1-methyl-3-nitrobenzene (CAS 1160573-73-8): Quantitative Evidence for Differentiated Performance in Orthogonal Cross-Coupling and Nucleophilic Aromatic Substitution


Quantitative Orthogonal Reactivity: Selective Bromo vs. Chloro Functionalization in Pd-Catalyzed Cross-Coupling of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene (1160573-73-8)

The presence of both bromo and chloro substituents enables a well-defined reactivity hierarchy under Pd-catalyzed cross-coupling conditions. Studies on electronically similar aryl bromides and chlorides demonstrate that aryl bromides undergo oxidative addition to Pd(0) at rates approximately 100–1000 times faster than the corresponding aryl chlorides [1]. This differential allows for chemoselective Suzuki-Miyaura coupling exclusively at the C5 bromo position of 5-bromo-2-chloro-1-methyl-3-nitrobenzene, leaving the C2 chloro substituent intact for subsequent orthogonal functionalization (e.g., Buchwald-Hartwig amination or SNAr).

Suzuki-Miyaura Coupling Chemoselectivity Palladium Catalysis

Enhanced SNAr Reactivity: Comparative Leaving Group Ability of 2-Chloro vs. 2-Fluoro in 5-Bromo-1-methyl-3-nitrobenzene Analogs (1160573-73-8)

In nucleophilic aromatic substitution (SNAr), the ortho-nitro group activates the adjacent C2 position for displacement. While a fluoro substituent typically offers higher reactivity, the chloro substituent in 5-bromo-2-chloro-1-methyl-3-nitrobenzene provides a balance of adequate reactivity and superior stability towards nucleophiles and moisture, making it a preferred intermediate for multi-step syntheses where premature displacement must be avoided [1]. Under SNAr conditions (e.g., with amines at 80–120 °C), the 2-chloro group undergoes displacement with yields exceeding 80%, whereas the corresponding 2-fluoro analog is often consumed by side reactions [2].

Nucleophilic Aromatic Substitution Leaving Group Ability Electron-Withdrawing Groups

Verified High Purity and Quality Control: 5-Bromo-2-chloro-1-methyl-3-nitrobenzene (1160573-73-8) Batch-Specific Analytical Data (NMR, HPLC)

Reputable vendors provide 5-bromo-2-chloro-1-methyl-3-nitrobenzene with a standard purity of 98% (HPLC), accompanied by batch-specific Certificates of Analysis that include ¹H NMR and HPLC chromatograms for identity and purity verification . This level of documentation ensures reliable performance in sensitive cross-coupling reactions, where trace impurities can poison palladium catalysts and reduce yields.

Quality Control Purity Analytical Chemistry

5-Bromo-2-chloro-1-methyl-3-nitrobenzene (CAS 1160573-73-8): Optimal Application Scenarios for Medicinal Chemistry, Agrochemical Synthesis, and Material Science


Medicinal Chemistry: Sequential Diversification for Kinase Inhibitor Fragment Libraries

The orthogonal reactivity of 5-bromo-2-chloro-1-methyl-3-nitrobenzene enables a two-step diversification strategy: first, Suzuki-Miyaura coupling at the C5 bromo position to install an aryl or heteroaryl motif; second, nucleophilic aromatic substitution (SNAr) at the C2 chloro position with diverse amines to generate a focused library of 2-amino-5-aryl-3-nitrotoluene derivatives. This approach is particularly valuable for exploring structure-activity relationships (SAR) around kinase inhibitor scaffolds, where the nitro group can be subsequently reduced to an aniline for further functionalization [1].

Agrochemical R&D: Synthesis of Novel Herbicide Safeners and Fungicide Intermediates

The electron-deficient nature of 5-bromo-2-chloro-1-methyl-3-nitrobenzene, combined with its regiospecifically placed halogens, makes it an ideal precursor for constructing diaryl ether and diarylamine motifs common in agrochemical actives. The compound can be used to synthesize safeners that protect crops from herbicide injury by leveraging the nitro group as a handle for late-stage diversification [2]. The differential reactivity of bromo and chloro substituents allows for the sequential introduction of two distinct aryl groups, enabling rapid analog generation.

Material Science: Precursor for Functionalized Conjugated Polymers and Organic Electronics

The bromo substituent in 5-bromo-2-chloro-1-methyl-3-nitrobenzene serves as an efficient coupling partner in Pd-catalyzed polycondensations (e.g., Stille or Suzuki polymerizations) to generate π-conjugated polymers with pendant nitro and chloro functionalities. These polymers can be post-functionalized to tune electronic properties (e.g., HOMO/LUMO levels) for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [3].

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